![molecular formula C6H11BrZn B1587865 Cyclohexylzinc bromide CAS No. 7565-57-3](/img/structure/B1587865.png)
Cyclohexylzinc bromide
Overview
Description
Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling . Examples include the cross-coupling of alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent and nickel-catalyzed synthesis of 4-substituted coumarins .
Synthesis Analysis
Cyclohexylzinc bromide is commercially available and can be purchased from various chemical suppliers . The exact synthesis process is proprietary information of the manufacturers and not publicly available.Molecular Structure Analysis
The linear formula for Cyclohexylzinc bromide is C6H11ZnBr . The molecular weight is 228.45 . The SMILES string representation is Br[Zn]C1CCCCC1 .Chemical Reactions Analysis
Cyclohexylzinc bromide is used in Negishi coupling . This involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . It can also react with the SO2 surrogate, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO) to afford zinc sulfinate salts which can be alkylated to synthesize various useful sulfones .Physical And Chemical Properties Analysis
Cyclohexylzinc bromide is a liquid at room temperature . It has a density of 0.963 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Negishi Coupling
Cyclohexylzinc bromide is commonly used in Negishi coupling, a prominent method in organic synthesis for creating carbon-carbon bonds. This process involves the cross-coupling of alkylzinc halides with aryl or heteroaryl halides, facilitated by a palladium catalyst such as Pd-PEPPSI-IPent .
Nickel-Catalyzed Synthesis
Another significant application is in the nickel-catalyzed synthesis of 4-substituted coumarins. Coumarins are important compounds with various biological activities, and this method allows for their efficient synthesis .
Mechanism of Action
Target of Action
Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling , a powerful method for forming carbon-carbon bonds. The primary targets of Cyclohexylzinc bromide are alkylzinc halides and aryl/heteroaryl halides .
Mode of Action
Cyclohexylzinc bromide interacts with its targets, alkylzinc halides and aryl/heteroaryl halides, in a process known as Negishi coupling . This reaction is facilitated by catalysts such as Pd-PEPPSI-IPent . The result is the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Cyclohexylzinc bromide is the Negishi coupling pathway . This pathway involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The downstream effects include the synthesis of various organic compounds through the formation of carbon-carbon bonds .
Result of Action
The molecular effect of Cyclohexylzinc bromide’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . On a cellular level, the effects of Cyclohexylzinc bromide would largely depend on the specific context of its use, particularly the other compounds present in the reaction .
Action Environment
The action of Cyclohexylzinc bromide can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Cyclohexylzinc bromide . It is typically stored at temperatures between 2-8°C .
Safety and Hazards
Cyclohexylzinc bromide is considered hazardous . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . Safety precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
bromozinc(1+);cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURAUIMVICLOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7565-57-3 | |
Record name | Cyclohexylzinc bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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